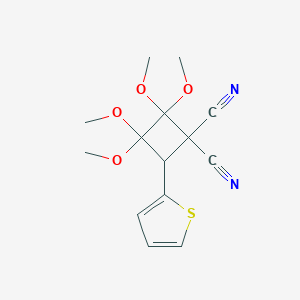
2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile is not fully understood. However, it is believed that this compound may interact with various molecular targets in the body, leading to its observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile possesses a range of interesting biochemical and physiological effects. For example, this compound has been found to exhibit antioxidant activity, which may be useful in the treatment of various diseases. Additionally, it has been shown to possess anti-inflammatory properties, which could make it a promising candidate for the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using 2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile in lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to be relatively stable, which makes it a useful tool for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile. One area of interest is in the development of new drugs based on this compound, which could be useful in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the discovery of new molecular targets for drug development. Finally, research is needed to explore the potential applications of this compound in other fields of study, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of 2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile involves the reaction of 2,2,3,3-tetramethoxy-4-thiophen-2-ylcyclobutanone with malononitrile in the presence of a base. This reaction leads to the formation of the desired compound, which can be purified using standard techniques.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile has been studied extensively for its potential applications in scientific research. One of the key areas of interest is in the field of medicinal chemistry, where this compound has been found to possess a range of interesting biological activities.
Propiedades
Número CAS |
56069-55-7 |
|---|---|
Nombre del producto |
2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile |
Fórmula molecular |
C14H16N2O4S |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O4S/c1-17-13(18-2)11(10-6-5-7-21-10)12(8-15,9-16)14(13,19-3)20-4/h5-7,11H,1-4H3 |
Clave InChI |
JXUGLKWRHZKHHP-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CS2)OC |
SMILES canónico |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CS2)OC |
Otros números CAS |
56069-55-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



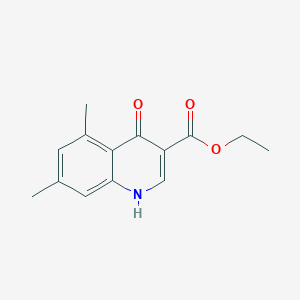

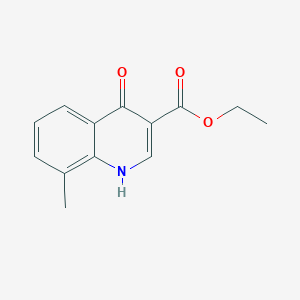


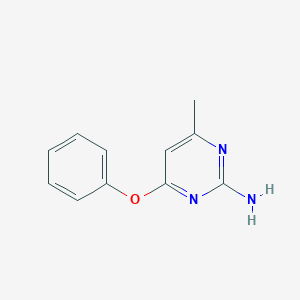
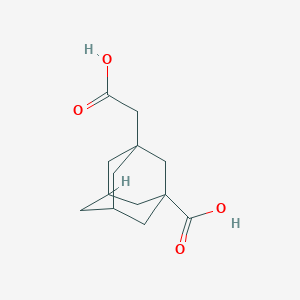
![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
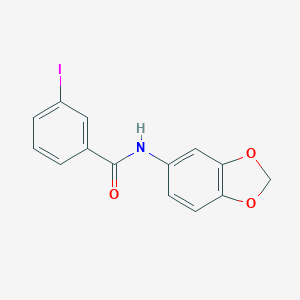
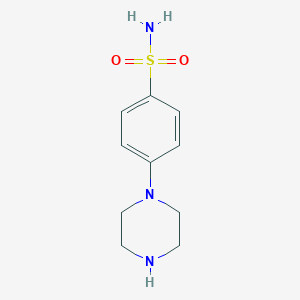

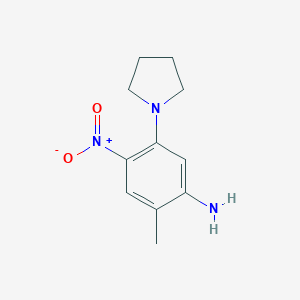

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)